REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[CH3:13][C:14]#[N:15].[CH3:16][Si:17]([CH3:18])([CH3:19])[CH:20]=[N+:21]=[N-:22].[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:9][C:10](=[O:11])[Cl:12])[cH:6][cH:7][cH:8]1.[CH3:23][CH2:24][O:25][CH2:26][CH3:27]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:9][C:10](=[O:11])[CH:20]=[N+:21]=[N-:22])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CC(=O)Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Type
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product
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Smiles
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COc1cccc(CC(=O)C=[N+]=[N-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |